molecular formula C19H24N4O B2611931 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1235077-62-9

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2611931
CAS No.: 1235077-62-9
M. Wt: 324.428
InChI Key: KTHQVZBJNCGNHX-UHFFFAOYSA-N
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Description

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound featuring a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a propanamide chain at the 4-methyl position. The propanamide moiety is further modified with a phenyl group at the 3-position.

Properties

IUPAC Name

3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-6,11-12,17H,7-10,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQVZBJNCGNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidinyl core. One common approach is to start with piperidine and introduce the pyrimidin-2-yl group through nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The piperidinyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alkyl halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Amides, ethers, esters.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for various receptors, potentially influencing biological pathways.

Medicine

The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted propanamides with piperidine scaffolds. Below is a detailed comparison with structurally related analogs, emphasizing substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features/Applications References
3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide (Target) Pyrimidin-2-yl (piperidine), phenyl (propanamide) C₁₉H₂₄N₄O 324.43* Potential receptor ligand/intermediate -
N-phenyl-N-[1-(2-phenylethyl)-4-(thiazol-2-yl)piperidin-4-yl]propanamide Thiazol-2-yl (piperidine), phenethyl (piperidine), phenyl (propanamide) C₂₆H₃₀N₄OS 446.61 Unspecified bioactivity
N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide Methoxymethyl (piperidine), phenyl (propanamide) C₁₆H₂₄N₂O₂ 276.38 Pharmaceutical intermediate
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 2-Fluorophenyl (propanamide), phenethyl (piperidine) C₂₂H₂₆F₂N₂O 372.46 Fentanyl analog; opioid receptor ligand
3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide Chloro (propanamide), methoxy-sulfonyl-piperidine (aromatic ring) C₁₅H₂₀ClN₂O₄S 371.85 Unspecified sulfonamide modification
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 4-Chlorophenyl (propanamide), isobutyryl chain, phenethyl (piperidine) C₂₃H₂₈ClN₂O 400.94 Para-chloroisobutyryl fentanyl analog

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Modifications :

  • The target compound’s pyrimidin-2-yl group distinguishes it from analogs with thiazole () or sulfonyl-piperidine () substituents. Pyrimidine’s hydrogen-bonding capacity may enhance binding to enzymes or receptors compared to bulkier groups like thiazole .

Pharmacological Implications: Fluorinated derivatives (e.g., ) exhibit opioid-like activity due to structural mimicry of fentanyl.

Substituent Effects on Bioactivity :

  • Phenethyl vs. Pyrimidinyl : Phenethyl-substituted piperidines (e.g., ) are common in fentanyl analogs, enhancing lipophilicity and blood-brain barrier penetration. The pyrimidinyl group may instead favor polar interactions, altering pharmacokinetics .
  • Methoxymethyl vs. Sulfonyl : Methoxymethyl () and sulfonyl () groups modify solubility and metabolic stability. The target compound lacks these groups, suggesting intermediate polarity .

The target compound’s status remains unclassified in the provided evidence .

Biological Activity

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4C_{19}H_{24}N_{4} with a molecular weight of approximately 320.43 g/mol. The compound features a phenyl group attached to a propanamide structure, which is further connected to a piperidine ring substituted with a pyrimidine moiety. This unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various piperidine derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli8
Pseudomonas aeruginosa16
Bacillus subtilis32

This antibacterial activity can be attributed to the electron-donating groups on the phenyl ring, which enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. Studies indicate that it is particularly effective against Candida albicans, with an MIC value of 12 µg/mL. The presence of the piperidine and pyrimidine moieties is believed to contribute to this activity by disrupting fungal cell wall synthesis.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans12
Aspergillus niger50
Cryptococcus neoformans>100

Anticancer Potential

Emerging research suggests that compounds similar to this compound may possess anticancer properties by inhibiting key pathways involved in tumor growth. Specifically, studies focusing on the PD-L1/PD-1 immune checkpoint pathway indicate that derivatives of this compound could serve as potential inhibitors in cancer immunotherapy .

Case Studies

One notable case study involved the synthesis of several analogs based on the core structure of this compound. These analogs were tested for their efficacy against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For example, an analog with a methoxy group on the phenyl ring showed a significant increase in apoptosis in breast cancer cells compared to the parent compound.

Q & A

Q. Key conditions :

  • Temperature : Controlled heating (e.g., reflux at 80–100°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions or acid/base catalysts for deprotection steps .

How can researchers characterize the structural and electronic properties of this compound to validate its identity and purity?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). Integration ratios confirm stoichiometry .
    • 13^{13}C NMR : Distinguish carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–150 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~380) .

What computational strategies are effective in predicting the compound's interactions with biological targets (e.g., kinases or GPCRs)?

Level: Advanced
Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinase ATP-binding pockets).
    • Validate docking results with experimental IC50_{50} values from enzyme inhibition assays .
  • Quantum Mechanical (QM) Calculations :
    • DFT (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and predict reactivity .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS or AMBER to study stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic interactions .

How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values) across different assay conditions?

Level: Advanced
Methodological Answer:

  • Assay Optimization :
    • Standardize buffer pH (e.g., Tris-HCl at pH 7.4 vs. phosphate at pH 6.5) to account for ionization effects on binding .
    • Control ATP concentrations in kinase assays (e.g., 10 μM vs. 1 mM) to avoid competitive inhibition artifacts .
  • Statistical Analysis :
    • Use ANOVA with post-hoc Tukey tests to compare IC50_{50} values across replicates.
    • Apply Hill slope analysis to distinguish allosteric vs. orthosteric inhibition mechanisms .

What are the challenges in scaling up the synthesis while maintaining stereochemical integrity and purity?

Level: Advanced
Methodological Answer:

  • Stereochemical Control :
    • Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess during asymmetric synthesis steps .
    • Optimize reaction time/temperature to minimize racemization (e.g., <50°C for amide bond formation) .
  • Purification at Scale :
    • Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane mixtures) for cost-effective purification .
    • Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress in real time .

How can researchers design derivatives of this compound to improve metabolic stability without compromising potency?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to reduce CYP450-mediated oxidation .
    • Replace labile ester groups with bioisosteres (e.g., amides or heterocycles) .
  • In Vitro ADME Screening :
    • Use human liver microsomes (HLM) to assess metabolic stability.
    • Correlate half-life (t1/2_{1/2}) with logP values (aim for 2–4 to balance solubility and permeability) .

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